molecular formula C4H3F2N B6267907 2-(difluoromethyl)prop-2-enenitrile CAS No. 383-81-3

2-(difluoromethyl)prop-2-enenitrile

Cat. No.: B6267907
CAS No.: 383-81-3
M. Wt: 103.1
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Description

2-(Difluoromethyl)prop-2-enenitrile (CAS: 1909325-63-8) is an α,β-unsaturated nitrile with the molecular formula C₄H₃F₂N and a molecular weight of 103.07 g/mol . Its structure features a difluoromethyl (-CF₂H) group attached to a prop-2-enenitrile backbone, combining the electron-withdrawing effects of fluorine and the reactivity of the nitrile group. This compound is supplied at ≥95% purity, suggesting its utility in synthetic and materials chemistry applications .

Properties

CAS No.

383-81-3

Molecular Formula

C4H3F2N

Molecular Weight

103.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)prop-2-enenitrile typically involves the reaction of difluoromethylating agents with appropriate precursors. One common method is the reaction of difluoromethyl iodide with acrylonitrile under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)prop-2-enenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form difluoromethylated carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of difluoromethylated alcohols.

  • Substitution: Substitution reactions can occur at the difluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Difluoromethylated carboxylic acids

  • Difluoromethylated alcohols

  • Various difluoromethylated derivatives

Scientific Research Applications

2-(Difluoromethyl)prop-2-enenitrile has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(difluoromethyl)prop-2-enenitrile exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the reactivity and binding affinity of the compound, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

α,β-Unsaturated Acrylonitrile Derivatives

Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) and (2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (III) share the α,β-unsaturated nitrile core but differ in substituents. These derivatives exhibit strong π-π interactions in the solid state due to electron-donating groups (e.g., diphenylamino), enhancing their optical properties . In contrast, the difluoromethyl group in 2-(difluoromethyl)prop-2-enenitrile introduces inductive electron withdrawal, likely reducing π-π stacking intensity but increasing electrophilicity at the nitrile group.

Fluorinated Analogs
  • Trifluoromethyl-Substituted Compounds: Derivatives such as 2-(2,2-dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile (CAS: 1025230-57-2) feature a bulkier -CF₃ group. The trifluoromethyl group is more electron-withdrawing than -CF₂H, leading to lower HOMO-LUMO gaps and altered reactivity in cross-coupling reactions .
  • Agrochemical Fluorinated Amides: Compounds like 2-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32, ) highlight fluorine’s role in enhancing metabolic stability and bioavailability. The -CF₂H group in this compound may similarly improve lipophilicity compared to non-fluorinated analogs.
Non-Fluorinated Nitriles

For example, 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile () lacks fluorine, relying on aromatic benzothiazole for electronic effects. The absence of fluorine reduces lipophilicity and metabolic stability, making this compound more suited for applications requiring prolonged activity.

Physicochemical Properties

Property This compound Trifluoromethyl Analog Non-Fluorinated Analog
Molecular Weight (g/mol) 103.07 296.29 ~250–300
Electron Effects Moderate -I (CF₂H) Strong -I (CF₃) Aromatic (benzothiazole)
Lipophilicity (LogP) Higher (fluorine-induced) Higher Lower
HOMO-LUMO Gap (eV) Not reported 3.1–3.5 (calculated) 3.5–4.0

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